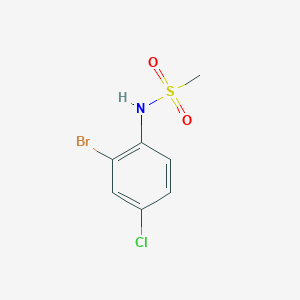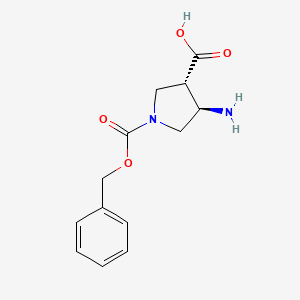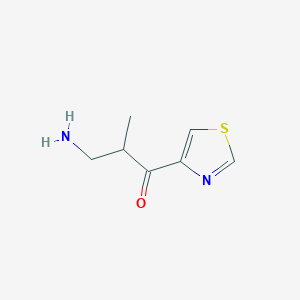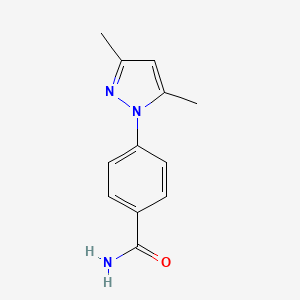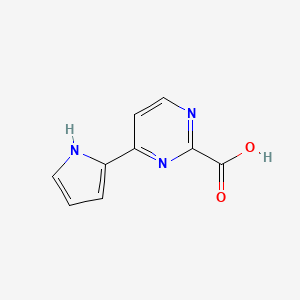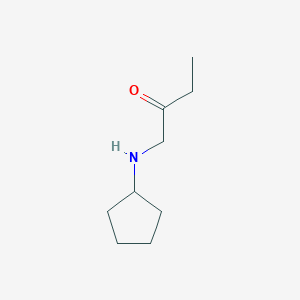
7-Fluoro-2-thien-2-ylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 7th position, a thiophene ring at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline core. The molecular formula is C14H8FNO2S, and it has a molecular weight of 273.28 g/mol
Preparation Methods
The synthesis of 7-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of an appropriate aniline derivative with a β-ketoester or β-diketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki-Miyaura cross-coupling reaction between a thiophene boronic acid and a halogenated quinoline intermediate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable intermediate, often involving the use of carbon dioxide under high pressure and temperature
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
7-Fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or thiophene positions using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized quinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity, for applications in electronics and sensors
Mechanism of Action
The mechanism of action of 7-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the disruption of cell division and growth. The compound may also interact with other cellular pathways, modulating processes such as apoptosis or signal transduction .
Comparison with Similar Compounds
Similar compounds to 7-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid include other quinoline derivatives with different substituents, such as:
- 7-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid
- 7-Bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid
- 7-Fluoro-2-(phenyl)quinoline-4-carboxylic acid
These compounds share a similar quinoline core but differ in the nature and position of substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 7-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid lies in its specific combination of a fluorine atom and a thiophene ring, which may confer distinct reactivity and selectivity in various applications .
Properties
Molecular Formula |
C14H8FNO2S |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
7-fluoro-2-thiophen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H8FNO2S/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18) |
InChI Key |
SZSDSQZBVCIIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol](/img/structure/B13153231.png)
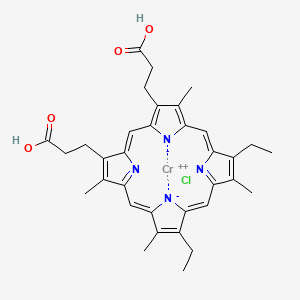

![Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-](/img/structure/B13153238.png)
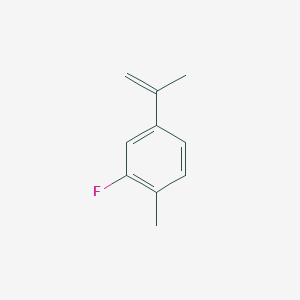
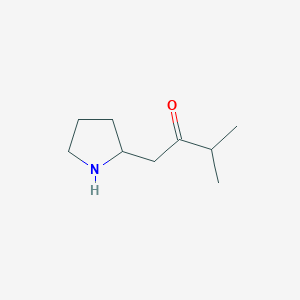
![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)

